4-(morpholinosulfonyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
The compound “4-(morpholinosulfonyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide” is a complex organic molecule. It contains several functional groups including a morpholinosulfonyl group, a m-tolyl group (which is a type of aryl group related to toluene ), a thiadiazol group, and a benzamide group. These groups are commonly found in the structure of diverse chemical compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Tolyl sulfonates, for example, are excellent leaving groups in nucleophilic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, tolyl groups are considered nonpolar and hydrophobic .Scientific Research Applications
Norepinephrine Transporter Inhibition
One study detailed the development of a new series of compounds as potent and selective inhibitors of the norepinephrine transporter over serotonin and dopamine transporters. This research is significant for understanding how modifications of the molecular structure can enhance specificity and potency for targeted transporters, potentially leading to novel treatments for conditions like pain and depression (O'Neill et al., 2011).
Anticancer Activity
Research into Schiff bases containing a thiadiazole scaffold and benzamide groups has demonstrated promising anticancer activity against various human cancer cell lines. This indicates that specific molecular frameworks can have significant therapeutic effects, with certain compounds showing efficacy comparable to standard drugs. Such findings are pivotal for the development of new anticancer agents (Tiwari et al., 2017).
Synthesis and Drug Design
Another study focused on the synthesis and evaluation of m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides, exploring their antiproliferative activities against various cancer cell lines. This research exemplifies how structural design and synthesis approaches can lead to the identification of novel antiproliferative agents, further affirming the importance of specific chemical moieties in drug development (Wang et al., 2015).
Antimicrobial Agents
The development and synthesis of new 1,2,4-triazole derivatives containing the morpholine moiety as antimicrobial agents highlight the potential of these compounds in addressing microbial resistance. Studies like these are crucial for finding new pathways to combat resistant bacterial and fungal strains, showcasing the versatility of these chemical structures in various therapeutic domains (Sahin et al., 2012).
Mechanism of Action
Target of Action
The primary target of this compound is the peroxisome proliferator-activated receptor-γ (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
The compound interacts with PPARγ, a key regulator of glucose homeostasis and lipid metabolism . The binding of the compound to PPARγ can modulate the receptor’s activity, leading to changes in gene expression that influence metabolic processes .
Biochemical Pathways
The activation of PPARγ can affect several biochemical pathways. For instance, it can enhance insulin sensitivity and regulate lipid metabolism, contributing to the control of type 2 diabetes . The compound’s interaction with PPARγ may also influence inflammatory responses, as PPARγ has been implicated in the regulation of inflammatory genes .
Result of Action
The activation of PPARγ by the compound can lead to a variety of cellular effects. These may include improved insulin sensitivity, regulation of lipid metabolism, and modulation of inflammatory responses . These effects could potentially be harnessed for the treatment of conditions such as type 2 diabetes .
Future Directions
Properties
IUPAC Name |
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-14-3-2-4-16(13-14)19-22-23-20(29-19)21-18(25)15-5-7-17(8-6-15)30(26,27)24-9-11-28-12-10-24/h2-8,13H,9-12H2,1H3,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQYRVWZVXDWNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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